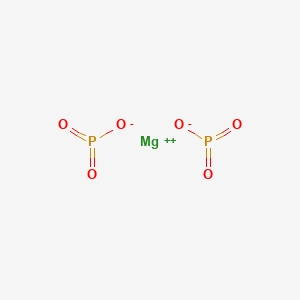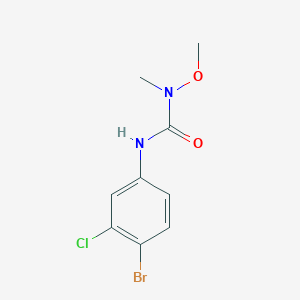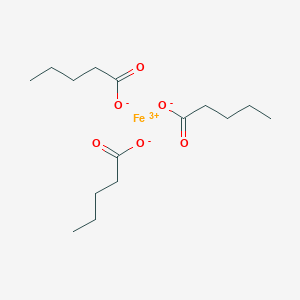
Iron(3+) tripentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iron(III) compounds often involves the reaction of iron with other elements or compounds under specific conditions . The exact method can vary greatly depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of iron(III) compounds can vary greatly depending on the other elements present in the compound . These structures can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Iron(III) compounds can participate in a variety of chemical reactions. For example, they can react with thiocyanate ions to form a blood-red solution, which is often used as a test for the presence of iron(III) or thiocyanate ions in chemical analysis .Physical And Chemical Properties Analysis
Physical properties of iron(III) compounds include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Safety And Hazards
Zukünftige Richtungen
The study of iron(III) compounds continues to be an active area of research, with potential applications in areas such as materials science, medicine, and environmental science . Future research will likely focus on developing new synthesis methods, exploring novel applications, and improving our understanding of the properties and behaviors of these compounds .
Eigenschaften
IUPAC Name |
iron(3+);pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYTLAXRWFCKG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625184 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(3+) tripentanoate | |
CAS RN |
10450-56-3 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

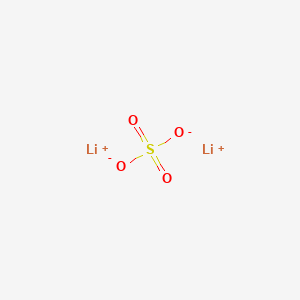
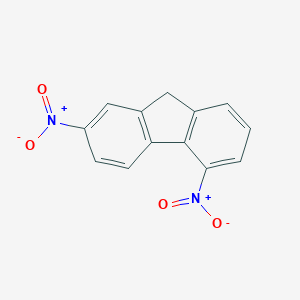
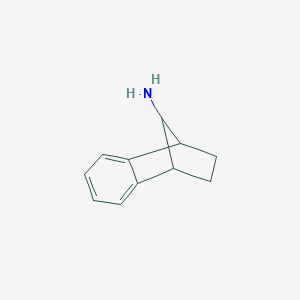
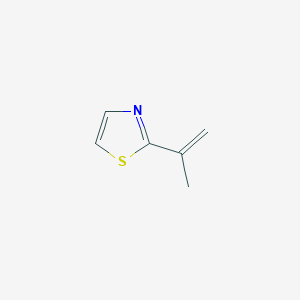
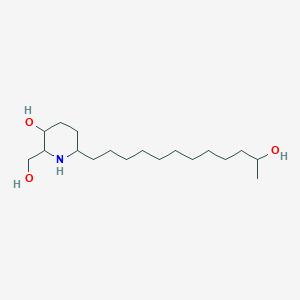
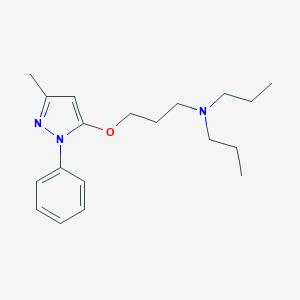
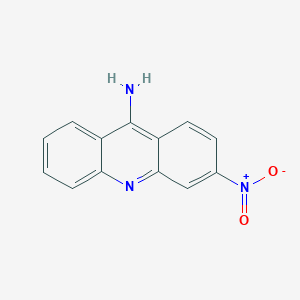
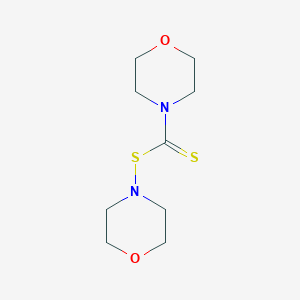
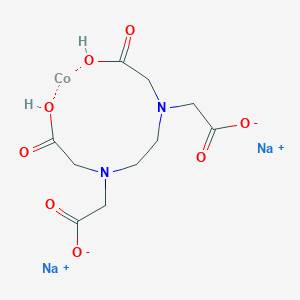
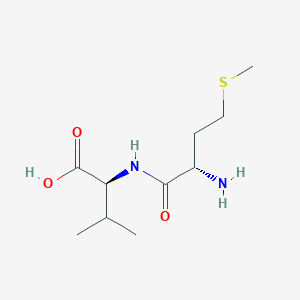
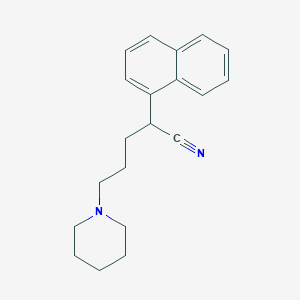
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
